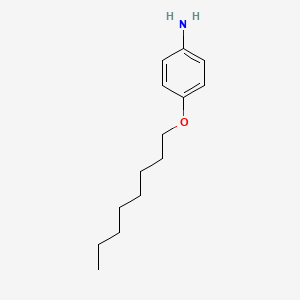

Benzenamine, 4-(octyloxy)-

Description

The exact mass of the compound Benzenamine, 4-(octyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 4-(octyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(octyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-octoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYGZCHBIGKPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068203 | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39905-45-8 | |

| Record name | 4-(Octyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39905-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Octyloxy)benzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzenamine, 4-(octyloxy)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzenamine, 4-(octyloxy)-, also known as 4-octyloxyaniline. The primary and most effective method for its preparation is through the Williamson ether synthesis, which involves the O-alkylation of 4-aminophenol. To ensure a high yield and purity of the desired product while minimizing side reactions, a multi-step pathway involving the protection of the amine functionality is recommended.

Core Synthesis Pathway: Selective O-Alkylation

The synthesis of 4-octyloxyaniline is most effectively achieved through a selective O-alkylation of 4-aminophenol. This process necessitates the protection of the more nucleophilic amino group to prevent undesired N-alkylation and di-alkylation. The overall synthetic strategy involves three key stages:

-

Protection of the Amino Group: The amino group of 4-aminophenol is temporarily converted into a less reactive imine by condensation with benzaldehyde.

-

Williamson Ether Synthesis: The hydroxyl group of the protected 4-aminophenol is then alkylated with an octyl halide, such as 1-bromooctane, in the presence of a base.

-

Deprotection: The protecting group is removed by hydrolysis to yield the final product, 4-octyloxyaniline.

This strategic approach ensures the selective formation of the desired O-alkylated product.

Experimental Protocols

The following protocols are based on established methods for the selective alkylation of aminophenols and provide a detailed procedure for the synthesis of 4-octyloxyaniline.

Step 1: Synthesis of N-benzylidene-4-hydroxyaniline (Imine Protection)

Materials:

-

4-Aminophenol

-

Benzaldehyde

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in methanol.

-

Add benzaldehyde (1.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzylidene-4-hydroxyaniline.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of N-benzylidene-4-(octyloxy)aniline (Williamson Ether Synthesis)

Materials:

-

N-benzylidene-4-hydroxyaniline

-

1-Bromooctane

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

To a solution of N-benzylidene-4-hydroxyaniline (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

-

Add 1-bromooctane (1.0 eq.) to the suspension.

-

Reflux the reaction mixture with vigorous stirring. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to give the crude N-benzylidene-4-(octyloxy)aniline.

Step 3: Synthesis of 4-(octyloxy)aniline (Deprotection)

Materials:

-

N-benzylidene-4-(octyloxy)aniline

-

Hydrochloric acid (HCl) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

The crude N-benzylidene-4-(octyloxy)aniline is treated with an aqueous solution of hydrochloric acid to hydrolyze the imine.

-

The reaction mixture is stirred until the deprotection is complete (monitored by TLC).

-

The aqueous solution is then washed with dichloromethane to remove benzaldehyde.

-

The aqueous layer is neutralized with a saturated solution of sodium bicarbonate until a basic pH is achieved.

-

The product, 4-octyloxyaniline, is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of alkoxy anilines via the selective O-alkylation method. While specific data for 4-(octyloxy)aniline is not detailed in the primary literature source, the provided yields for analogous compounds offer a reasonable expectation for the outcome of this synthesis.

| Reactant (Aminophenol) | Alkyl Halide | Product | Yield (%) |

| 4-Aminophenol | Benzyl bromide | 4-(Benzyloxy)aniline | 93.5 |

| 4-Aminophenol | Allyl bromide | 4-(Allyloxy)aniline | 82.2 |

| 4-Aminophenol | Methyl iodide | 4-Methoxyaniline | 53.8 |

| 4-Aminophenol | n-Pentyl bromide | 4-(Pentyloxy)aniline | 62.8 |

| 4-Aminophenol | n-Dodecyl bromide | 4-(Dodecyloxy)aniline | 67.4 |

Table 1: Reported yields for the synthesis of various alkoxyanilines using a selective O-alkylation protocol.

Mandatory Visualization

The logical workflow of the synthesis pathway for Benzenamine, 4-(octyloxy)- is illustrated in the following diagram.

An In-Depth Technical Guide to 4-(Octyloxy)aniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Octyloxy)aniline is an organic compound that belongs to the class of alkoxy anilines. It is characterized by an aniline core substituted with an octyloxy group at the para position. This compound and its derivatives are of significant interest in various fields, including the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-(octyloxy)aniline.

Chemical Structure and Properties

The chemical structure of 4-(octyloxy)aniline consists of a benzene ring substituted with an amino group (-NH₂) and an octyloxy group (-O-(CH₂)₇CH₃) at positions 1 and 4, respectively.

Structure:

Chemical and Physical Properties:

A summary of the key chemical and physical properties of 4-(octyloxy)aniline is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₃NO | [1] |

| Molecular Weight | 221.34 g/mol | [1] |

| CAS Number | 39905-45-8 | [1] |

| Appearance | White to brown crystalline solid | [1] |

| Melting Point | 35-39 °C | [1] |

| Boiling Point | 336 °C | [1] |

| Flash Point | 230 °F | [1] |

| pKa | 5.24 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Experimental Protocols

Synthesis of 4-(Octyloxy)aniline via Williamson Ether Synthesis

The most common method for the synthesis of 4-(octyloxy)aniline is the Williamson ether synthesis, which involves the reaction of 4-aminophenol with an octyl halide in the presence of a base.

Reaction Scheme:

HO-(C₆H₄)-NH₂ + CH₃(CH₂)₇Br + Base → CH₃(CH₂)₇O-(C₆H₄)-NH₂ + Salt + H₂O

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5-2 equivalents) to the solution and stir for 15-30 minutes to form the phenoxide.

-

Addition of Alkyl Halide: Slowly add 1-bromooctane (1-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of 4-(Octyloxy)aniline

Recrystallization:

-

Dissolve the crude 4-(octyloxy)aniline in a minimum amount of a hot solvent (e.g., ethanol, hexane, or a mixture).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Pour the slurry into a chromatography column to pack the stationary phase.

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified 4-(octyloxy)aniline.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 4-(octyloxy)aniline would be expected to show characteristic signals for the aromatic protons, the protons of the octyloxy chain (including a triplet for the terminal methyl group and multiplets for the methylene groups), and a broad singlet for the amine protons.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the aromatic carbons (with the carbon attached to the oxygen appearing at a lower field) and the carbons of the octyloxy group.

High-Performance Liquid Chromatography (HPLC):

HPLC can be used to assess the purity of 4-(octyloxy)aniline. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength around 254 nm.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(octyloxy)aniline.

Caption: Workflow for the synthesis and purification of 4-(octyloxy)aniline.

Applications

The primary application of 4-(octyloxy)aniline is as a precursor in the synthesis of other organic molecules. Its bifunctional nature, with a nucleophilic amino group and a lipophilic octyloxy chain, makes it a valuable building block.

-

Liquid Crystals: 4-(Octyloxy)aniline is frequently used in the synthesis of Schiff base liquid crystals.[3][4] The long alkyl chain of the octyloxy group helps to promote the formation of mesophases. These liquid crystals have potential applications in display technologies and other electro-optical devices.

-

Pharmaceutical Research: While specific biological activities of 4-(octyloxy)aniline are not extensively documented, aniline derivatives are a common scaffold in medicinal chemistry. Further research may explore its potential as a starting material for the synthesis of novel therapeutic agents.

Safety Information

4-(Octyloxy)aniline should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Octyloxy)aniline is a valuable chemical intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis, and it can be purified to a high degree using standard laboratory techniques. Its primary utility lies in the field of materials science, particularly in the synthesis of liquid crystals, with potential for broader applications in other areas of chemical research and development.

References

Spectroscopic and Biological Profile of 4-Octyloxyaniline (CAS 39905-45-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Octyloxyaniline (Benzenamine, 4-(octyloxy)-), a versatile organic compound with applications in materials science and as a potential intermediate in pharmaceutical synthesis. This document collates available spectroscopic data, outlines experimental methodologies, and explores potential biological signaling pathways relevant to this class of compounds.

Chemical Identity and Physical Properties

Chemical Name: 4-(Octyloxy)aniline CAS Number: 39905-45-8 Molecular Formula: C₁₄H₂₃NO Molecular Weight: 221.34 g/mol [1] Appearance: Brown crystalline low-melting solid[2] Melting Point: 35-39 °C[2] Boiling Point: 336 °C[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Octyloxyaniline, providing a spectral fingerprint for its identification and characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Octyloxyaniline is characterized by absorptions corresponding to the amine, aromatic, and ether functionalities.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3500–3300 | N-H stretch (amine) | Medium |

| 3100–3000 | Aromatic C-H stretch | Medium |

| 3000–2850 | Aliphatic C-H stretch | Strong |

| 1650–1580 | N-H bend (primary amine) | Medium |

| 1600–1475 | Aromatic C=C stretch | Medium |

| 1335–1250 | Aromatic C-N stretch | Strong |

| 1320–1000 | C-O stretch (ether) | Strong |

| 900–675 | Aromatic C-H out-of-plane | Strong |

Note: The exact peak positions and intensities may vary depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 4-Octyloxyaniline would be expected to show distinct signals for the aromatic protons, the protons of the octyloxy chain, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 6.6 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~3.8 | Triplet | 2H | -O-CH₂ - (adjacent to oxygen) |

| ~3.5 | Broad Singlet | 2H | -NH₂ |

| ~1.7 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~1.4 - 1.2 | Multiplet | 10H | -(CH₂ )₅- in the octyl chain |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Aromatic C-O |

| ~141 | Aromatic C-N |

| ~116 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~69 | -O-CH₂ - |

| ~32 | CH₂ in the octyl chain |

| ~29 | CH₂ in the octyl chain |

| ~26 | CH₂ in the octyl chain |

| ~23 | CH₂ in the octyl chain |

| ~14 | -CH₃ |

Note: These are predicted chemical shifts based on the structure and typical values for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-Octyloxyaniline, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

| m/z Value | Assignment |

| 221 | [M]⁺ (Molecular Ion) |

| Varies | Fragments from the loss of the octyl chain or parts thereof. |

Note: The fragmentation pattern will depend on the ionization technique used.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Aniline and its derivatives typically exhibit absorption bands in the UV region. The spectrum of 4-Octyloxyaniline is expected to show absorptions characteristic of the substituted benzene ring.

| λmax (nm) | Solvent | Assignment |

| ~230-240 | Varies | π → π* transition |

| ~280-300 | Varies | n → π* transition |

Note: The position and intensity of the absorption maxima are highly dependent on the solvent used.[3]

Experimental Protocols

This section provides an overview of the general methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For a solid sample like 4-Octyloxyaniline, the KBr pellet method or the Nujol mull technique is commonly employed.[2]

-

KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam.

-

Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to create a paste. This paste is then spread between two KBr or NaCl plates.[2] A reference spectrum of Nujol should be run to distinguish its peaks from those of the sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition Parameters (Example from SpectraBase for p-Octyloxyaniline): [4]

-

Instrument: Bruker Tensor 27 FT-IR

-

Accessory: TRANS

-

Acquisition Mode: double sided, forward-backward

-

Number of Sample Scans: 32

-

Resolution: (Not specified, but typically 4 cm⁻¹)

-

Apodization Function: Norton-Beer, medium

-

Beam Splitter: KBr

The following is a generalized workflow for acquiring an FTIR spectrum.

Caption: Generalized workflow for acquiring an FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation: A small amount of 4-Octyloxyaniline (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

Data Acquisition Parameters (General):

-

Pulse Sequence: A standard 90° pulse sequence for ¹H NMR. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Solvent: CDCl₃ is a common choice for similar compounds.[5]

-

Number of Scans: Varies depending on the sample concentration and nucleus being observed (e.g., 16-64 scans for ¹H, several hundred to thousands for ¹³C).

-

Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full relaxation of the nuclei.

The following diagram illustrates a typical NMR data acquisition and processing workflow.

Caption: Typical workflow for NMR data acquisition and processing.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition Parameters (General):

-

Ionization Mode: Positive or negative ion mode, depending on the analyte and technique. For anilines, positive ion mode is common.

-

Mass Range: A suitable mass range is scanned to include the expected molecular ion and fragment ions.

-

Fragmentation Energy: In tandem MS (MS/MS), the collision energy is optimized to produce informative fragment ions.

UV-Visible (UV-Vis) Spectroscopy Protocol

Sample Preparation: A dilute solution of 4-Octyloxyaniline is prepared in a suitable UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

Data Acquisition Parameters (General):

-

Wavelength Range: Typically scanned from 200 to 800 nm.

-

Scan Speed: A medium scan speed is generally sufficient.

-

Slit Width: A narrow slit width provides better resolution.

Potential Biological Signaling Pathways

While specific studies on the biological signaling pathways of 4-Octyloxyaniline are limited, the parent compound, aniline, and related alkoxy aniline derivatives have been shown to interact with key cellular pathways.

Oxidative Stress-Responsive Pathways

Aniline exposure has been linked to the activation of oxidative stress-responsive signaling pathways in splenocytes.[6] This involves the activation of transcription factors NF-κB and AP-1. The upstream signaling cascade includes the phosphorylation of IκB kinases (IKKα/β) and mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK1/2, and p38.[6] This can lead to the upregulation of pro-inflammatory and pro-fibrogenic cytokines.[6]

Caption: Aniline-induced oxidative stress signaling.

Kinase Inhibition

Derivatives of anilines, including those with alkoxy substituents, are key structural motifs in many kinase inhibitors. For instance, 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles have been investigated as inhibitors of kinases within the Ras-MAPK signaling cascade, such as MEK1.[7] This suggests that 4-Octyloxyaniline could serve as a scaffold or intermediate for the development of targeted therapies that modulate this critical pathway in cell proliferation and survival.

Caption: Logic of 4-alkoxy-anilines as kinase inhibitor scaffolds.

This guide provides a foundational understanding of the spectroscopic and potential biological characteristics of 4-Octyloxyaniline. Further research is warranted to fully elucidate its properties and applications.

References

- 1. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Properties of 4-Octyloxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-octyloxyaniline, a versatile organic compound with applications in materials science and as a potential intermediate in pharmaceutical synthesis. This document collates essential physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and presents theoretical insights into its structure and potential metabolic pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Physicochemical Properties

4-Octyloxyaniline is a substituted aniline featuring a long alkyl chain, which imparts specific solubility and electronic characteristics. Its core physicochemical properties, compiled from various sources, are presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃NO | [1][2] |

| Molecular Weight | 221.34 g/mol | [1][2] |

| Melting Point | 35-39 °C | [2][3] |

| Boiling Point | 336 °C | [2][3] |

| Density | 0.9568 g/cm³ (estimate) | [3] |

| Refractive Index | 1.5280 (estimate) | [3] |

| Flash Point | 230 °F (110 °C) | [3] |

| pKa | 5.24 ± 0.10 (Predicted) | [1] |

| Appearance | White to brown crystalline solid | [1] |

Experimental Protocols

Synthesis of 4-Octyloxyaniline

The synthesis of 4-octyloxyaniline is most effectively achieved through a two-step process involving a Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 4-Octyloxynitrobenzene via Williamson Ether Synthesis

This procedure details the O-alkylation of 4-nitrophenol with 1-bromooctane.

-

Materials:

-

4-Nitrophenol

-

1-Bromooctane

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromooctane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-octyloxynitrobenzene.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Reduction of 4-Octyloxynitrobenzene to 4-Octyloxyaniline

This procedure describes the reduction of the nitro group using tin(II) chloride.

-

Materials:

-

4-Octyloxynitrobenzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Deionized Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-octyloxynitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-octyloxyaniline by column chromatography on silica gel.

-

Analytical Methods

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5-10 minutes at 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

-

Derivatization (Optional): For improved peak shape and volatility, derivatization of the amine group (e.g., with trifluoroacetic anhydride) can be performed prior to analysis[4].

2.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for aniline derivatives[5].

-

Mobile Phase: A gradient elution using:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with a suitable percentage of B, and gradually increase to elute the compound. A typical gradient might run from 10% B to 95% B over 15-20 minutes.

-

-

Flow Rate: 0.8-1.0 mL/min.

-

Detection: ESI in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺.

Spectral Properties (Theoretical)

¹H NMR Spectroscopy

The expected proton NMR signals for 4-octyloxyaniline are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | d (AA'BB' system) | 2H | Aromatic protons ortho to the amino group |

| ~6.6-6.7 | d (AA'BB' system) | 2H | Aromatic protons ortho to the octyloxy group |

| ~3.8-3.9 | t | 2H | -O-CH₂ -(CH₂)₆-CH₃ |

| ~3.5 | br s | 2H | -NH₂ |

| ~1.7-1.8 | p | 2H | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ~1.2-1.5 | m | 10H | -(CH₂)₅-CH₃ |

| ~0.9 | t | 3H | -(CH₂)₇-CH₃ |

¹³C NMR Spectroscopy

The predicted carbon NMR signals for 4-octyloxyaniline are:

| Chemical Shift (ppm) | Assignment |

| ~152-153 | C-O (aromatic) |

| ~140-141 | C-N (aromatic) |

| ~116-117 | Aromatic CH ortho to amino group |

| ~115-116 | Aromatic CH ortho to octyloxy group |

| ~68-69 | -O-CH₂ - |

| ~31-32 | -O-CH₂-CH₂ - |

| ~29-30 | Methylene carbons in the alkyl chain |

| ~26-27 | Methylene carbons in the alkyl chain |

| ~22-23 | -CH₂ -CH₃ |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

Key expected absorption bands in the IR spectrum of 4-octyloxyaniline include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary amine |

| 3050-3000 | C-H stretch (aromatic) | Aromatic ring |

| 2950-2850 | C-H stretch (aliphatic) | Octyl chain |

| ~1620 | N-H bend (scissoring) | Primary amine |

| ~1510 | C=C stretch (aromatic) | Aromatic ring |

| ~1240 | C-O stretch (aryl-alkyl ether) | Ether linkage |

| ~820 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

Theoretical Modeling and Potential Signaling Pathways

Computational Chemistry Predictions

While specific computational studies on 4-octyloxyaniline are not widely available, theoretical calculations can provide valuable insights. Density Functional Theory (DFT) calculations could be employed to predict:

-

Molecular Geometry: Optimized bond lengths and angles.

-

Electronic Properties: HOMO and LUMO energies, electrostatic potential maps, and dipole moment.

-

Spectroscopic Properties: Theoretical NMR and IR spectra to aid in experimental data interpretation.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the biological activity or toxicity of 4-octyloxyaniline based on its structural features and physicochemical properties.

Hypothetical Metabolic Pathway

The metabolism of anilines typically proceeds through oxidation and conjugation reactions in the liver. A hypothetical metabolic pathway for 4-octyloxyaniline is proposed below.

References

4-octyloxyaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-octyloxyaniline, a crucial intermediate in various synthetic applications. The document details its molecular characteristics, a representative experimental protocol for its synthesis, and a relevant biological signaling pathway for contextual understanding in drug development.

Core Molecular Data

Quantitative data for 4-octyloxyaniline is summarized below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃NO | [1][2][3][4] |

| Molecular Weight | 221.34 g/mol | [1][3][4] |

| CAS Number | 39905-45-8 | [1][2][3] |

| Melting Point | 35-39 °C | [2][3] |

| Boiling Point | 336 °C | [2][3] |

Representative Experimental Protocol: Synthesis of 4-Octyloxyaniline

The following is a detailed, representative two-step protocol for the synthesis of 4-octyloxyaniline. This procedure is adapted from established methodologies for analogous alkoxy-substituted anilines, such as the synthesis of 3-(quinolin-3-yloxy)aniline which involves an initial Ullmann condensation followed by the reduction of a nitro group.

Step 1: Synthesis of 1-nitro-4-(octyloxy)benzene

This step involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.

-

Materials:

-

4-Nitrophenol

-

1-Bromooctane

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Add dry dimethylformamide (DMF) to the flask to dissolve the reagents.

-

While stirring, add 1-bromooctane (1.2 eq.) to the mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 120-140 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-nitro-4-(octyloxy)benzene.

-

Step 2: Reduction of 1-nitro-4-(octyloxy)benzene to 4-Octyloxyaniline

This step involves the reduction of the nitro group to an amine.

-

Materials:

-

1-nitro-4-(octyloxy)benzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Acetic Acid

-

Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-nitro-4-(octyloxy)benzene in ethanol or acetic acid.

-

Add an excess of the reducing agent, such as tin(II) chloride dihydrate or iron powder.

-

If using iron, add a small amount of ammonium chloride solution. If using tin(II) chloride, add concentrated hydrochloric acid dropwise while stirring.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-octyloxyaniline.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Biological Context: Aniline-Induced Signaling Pathway

Aniline and its derivatives can induce cellular responses, including oxidative stress. A relevant signaling pathway involves the activation of transcription factors like NF-κB and AP-1, which are key regulators of inflammatory and fibrogenic responses. The diagram below illustrates a simplified, representative pathway of aniline-induced cellular signaling.[3]

Caption: Aniline-induced oxidative stress signaling pathway.

References

Spectroscopic Profiling of Benzenamine, 4-(octyloxy)-: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the aromatic amine, Benzenamine, 4-(octyloxy)-. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Benzenamine, 4-(octyloxy)-, also known as 4-octoxyaniline, is an organic compound with applications in various fields, including the synthesis of pharmaceuticals and liquid crystals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the NMR, IR, and UV-Vis spectroscopic data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Benzenamine, 4-(octyloxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-Ar (ortho to -NH₂) | ~ 6.65 | Doublet | 2H |

| H-Ar (ortho to -O(CH₂)₇CH₃) | ~ 6.75 | Doublet | 2H |

| -NH₂ | ~ 3.5 (variable) | Broad Singlet | 2H |

| -OCH₂- | ~ 3.88 | Triplet | 2H |

| -OCH₂CH ₂- | ~ 1.74 | Quintet | 2H |

| -(CH₂)₅- | ~ 1.2-1.5 | Multiplet | 10H |

| -CH₃ | ~ 0.89 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Ar (-C-NH₂) | ~ 140 |

| C-Ar (-C-O-) | ~ 152 |

| C-Ar (ortho to -NH₂) | ~ 116 |

| C-Ar (ortho to -O-) | ~ 115 |

| -OCH₂- | ~ 68 |

| -O(CH₂)₇C H₃ | ~ 14 |

| Other -CH₂- carbons | ~ 23, 26, 29, 32 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. The data presented below corresponds to a spectrum obtained from a KBr wafer.[1]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3250 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 2950 - 2850 | Strong |

| C=C Stretch (aromatic) | 1620 - 1580 | Medium-Strong |

| N-H Bend (scissoring) | 1620 - 1590 | Medium |

| C-O Stretch (aryl-alkyl ether) | 1250 - 1200 | Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For Benzenamine, 4-(octyloxy)-, two primary absorption bands are expected due to the substituted benzene ring.

| Transition | Predicted λmax (nm) | Solvent |

| π → π* (Primary Band) | ~ 230 - 240 | Ethanol |

| π → π* (Secondary Band) | ~ 290 - 300 | Ethanol |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Benzenamine, 4-(octyloxy)- is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of Benzenamine, 4-(octyloxy)- (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of Benzenamine, 4-(octyloxy)- is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as ethanol. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.2-1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: A cuvette filled with the pure solvent (ethanol) is used as a reference. The sample cuvette, containing the diluted solution of the compound, is placed in the sample beam. The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is determined from the resulting spectrum.

Visualization of Analytical Workflow and Data Correlation

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the complementary nature of the data obtained.

References

An In-depth Technical Guide on the Solubility of 4-Octyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-octyloxyaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining its solubility in various solvents. This guide will equip researchers with the necessary methodology to generate reliable and reproducible solubility data essential for applications in drug development, material science, and chemical synthesis.

Introduction to 4-Octyloxyaniline

4-Octyloxyaniline is an organic compound featuring a benzene ring substituted with an amino group (-NH₂) and an octyloxy group (-OC₈H₁₇). This structure imparts both hydrophilic (amino group) and lipophilic (octyloxy group) characteristics, making its solubility behavior dependent on the nature of the solvent. Understanding its solubility is crucial for predicting its behavior in different environments, designing formulations, and developing purification processes.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃NO | [1] |

| Molar Mass | 221.34 g/mol | [1][2] |

| Melting Point | 35-39 °C (lit.) | [1][2][3][4] |

| Boiling Point | 336 °C (lit.) | [1][2][3][4] |

| Density | 0.9568 g/cm³ (rough estimate) | [2][3][4] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of 4-octyloxyaniline can be qualitatively predicted. The long alkyl chain of the octyloxy group suggests good solubility in non-polar organic solvents. The presence of the polar amino group may impart some solubility in polar solvents, particularly those capable of hydrogen bonding. However, the large hydrophobic tail is expected to significantly limit its solubility in water.

-

Non-polar solvents (e.g., hexane, toluene): Expected to be readily soluble.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate): Expected to be soluble.

-

Polar protic solvents (e.g., ethanol, methanol): Expected to be soluble, facilitated by hydrogen bonding with the amino group.

-

Water: Expected to have very low solubility.[5]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of 4-octyloxyaniline in various solvents. This method is reliable and widely used for its accuracy.[6]

4.1. Materials and Equipment

-

4-Octyloxyaniline (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Oven

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-octyloxyaniline to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid phase.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial.

-

Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtered supernatant in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried residue of 4-octyloxyaniline.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of supernatant) * 100

The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of 4-octyloxyaniline (221.34 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-octyloxyaniline.

Caption: Experimental workflow for determining the solubility of 4-octyloxyaniline.

Safety Precautions

-

Handle 4-octyloxyaniline and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Consult the Safety Data Sheet (SDS) for 4-octyloxyaniline and each solvent before use.

This guide provides a framework for the systematic determination of the solubility of 4-octyloxyaniline. The generation of accurate solubility data is a critical step in the research and development process, enabling informed decisions in formulation, synthesis, and a wide range of scientific applications.

References

- 1. 39905-45-8 CAS MSDS (4-OCTYLOXYANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-OCTYLOXYANILINE CAS#: 39905-45-8 [amp.chemicalbook.com]

- 4. 4-OCTYLOXYANILINE CAS#: 39905-45-8 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to 4-Octyloxyaniline Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the complete crystal structure analysis of 4-octyloxyaniline. In the absence of a publicly available, fully determined crystal structure for this specific compound, this document outlines the essential experimental and computational protocols necessary to achieve this, from synthesis to advanced structural interpretation. This guide is intended to serve as a detailed roadmap for researchers undertaking the crystallographic study of 4-octyloxyaniline or analogous compounds.

Synthesis and Crystallization of 4-Octyloxyaniline

The first critical step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis Protocol

A common route for the synthesis of 4-alkoxyanilines involves the Williamson ether synthesis, followed by the reduction of a nitro group.

Materials:

-

4-Nitrophenol

-

1-Bromooctane

-

Potassium Carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Palladium on Carbon (Pd/C) catalyst

-

Hydrazine hydrate or Hydrogen gas (H₂)

-

Ethanol or Methanol

Procedure:

-

Etherification: To a solution of 4-nitrophenol in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate. Stir the mixture and add 1-bromooctane dropwise. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography). After cooling, the mixture is filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude 4-nitrophenoxyoctane is then purified, typically by column chromatography.

-

Reduction: The purified 4-nitrophenoxyoctane is dissolved in a solvent like ethanol or methanol. A catalytic amount of Pd/C is added to the solution. The reduction of the nitro group to an amine can be achieved either by the addition of hydrazine hydrate and refluxing the mixture or by carrying out the reaction under a hydrogen atmosphere in a Parr hydrogenator. Upon completion of the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-octyloxyaniline. The final product should be purified by recrystallization or column chromatography to achieve high purity suitable for crystallization.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often a trial-and-error process. Ideal crystals should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension.[1]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of purified 4-octyloxyaniline in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

-

Solvent Diffusion: A concentrated solution of the compound is placed in a small vial. This vial is then placed inside a larger, sealed container that contains a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of 4-octyloxyaniline is prepared at an elevated temperature. The solution is then allowed to cool down slowly to room temperature, or even lower temperatures in a refrigerator or cryostat.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional atomic structure using SC-XRD.[2]

Data Collection

A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3] The crystal is kept at a low temperature (typically 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms.

Experimental Setup:

-

X-ray Source: A monochromatic X-ray beam, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, is used.[2]

-

Goniometer: A multi-axis goniometer allows for the precise rotation of the crystal to collect diffraction data from all possible orientations.[2]

-

Detector: A modern area detector (e.g., CCD or CMOS) is used to efficiently collect the diffraction pattern, which consists of a series of spots of varying intensities.[4]

The data collection process involves rotating the crystal and collecting a series of diffraction images. These images are then processed to determine the unit cell dimensions and the intensities of all the unique reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.[5] This process is computationally intensive and relies on specialized software.

Structure Solution

The primary challenge in structure determination is the "phase problem." The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the reflections.

-

Direct Methods: For small molecules like 4-octyloxyaniline, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to directly calculate a set of initial phases.[6]

-

Patterson Methods: If the molecule contains a heavy atom, the Patterson method can be used to determine its position, and this information can then be used to phase the remaining reflections.

Successful phasing leads to an initial electron density map, from which the positions of the atoms can be determined.

Structure Refinement

The initial atomic model obtained from the structure solution is then refined to improve its agreement with the experimental data.[7] This is typically done using a least-squares minimization procedure.[8]

Refinement Steps:

-

Initial Refinement: The positions of the non-hydrogen atoms are refined.

-

Anisotropic Refinement: The thermal motion of the atoms is modeled using anisotropic displacement parameters (ellipsoids), which account for the directionality of atomic vibrations.[5]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on the geometry of the molecule and then refined using a riding model.[6]

-

Final Refinement: The final cycles of refinement are carried out until the model converges, meaning that further refinement does not significantly improve the agreement between the calculated and observed diffraction data.

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which should typically be below 5% for a well-refined small molecule structure.[6]

Data Presentation and Analysis

The final output of a crystal structure analysis is a set of crystallographic data that describes the atomic arrangement in the crystal.

Crystallographic Data

The following table presents a template for the crystallographic data that would be obtained for 4-octyloxyaniline. The values provided are illustrative for a typical small organic molecule.

| Parameter | Illustrative Value for 4-Octyloxyaniline |

| Chemical Formula | C₁₄H₂₃NO |

| Formula Weight | 221.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value to be determined |

| Absorption Coeff. (mm⁻¹) | Value to be determined |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Final R indices [I>2σ(I)] | R1 = Value, wR2 = Value |

| Goodness-of-Fit (S) | Value |

Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of the material.

-

Hydrogen Bonding: The presence of the amine group in 4-octyloxyaniline suggests the possibility of N-H···O or N-H···N hydrogen bonds, which would play a significant role in the crystal packing.

-

van der Waals Interactions: The long octyloxy chain will lead to significant van der Waals interactions, influencing how the molecules pack together.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the relative contributions of different types of interactions to the overall crystal packing.[9][10]

Visualization of Workflows

Experimental and Computational Workflow

The overall process for the crystal structure analysis of 4-octyloxyaniline can be visualized as a workflow from the initial synthesis to the final data analysis and deposition.

Caption: Workflow for 4-octyloxyaniline crystal structure analysis.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. rigaku.com [rigaku.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 7. Introduction [pd.chem.ucl.ac.uk]

- 8. Chemical Crystallography [xtl.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Material Safety of Benzenamine, 4-(octyloxy)-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Introduction

Benzenamine, 4-(octyloxy)-, also known as 4-octyloxyaniline, is an organic chemical compound with the molecular formula C14H23NO.[1][2] It belongs to the aniline family of compounds, which are characterized by an amino group attached to a benzene ring. The presence of an octyloxy group gives it distinct physical and chemical properties that influence its applications and safety considerations. This guide provides a comprehensive overview of its material safety profile, drawing from available data sheets and toxicological information on related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Benzenamine, 4-(octyloxy)- is presented in the table below. These properties are crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference |

| CAS Number | 39905-57-2 | [1][2] |

| Molecular Formula | C14H23NO | [1][2] |

| Molecular Weight | 221.34 g/mol | [1] |

| Appearance | White to brown solid | [3] |

| Melting Point | 35-39 °C | [3] |

| Boiling Point | 336 °C | [3] |

| Flash Point | 230 °F (110 °C) | [3] |

| Density | 0.9568 g/cm³ (estimate) | [3] |

| pKa | 5.24 ± 0.10 (Predicted) | [3] |

| Storage Temperature | Room Temperature, Sealed in dry | [3] |

Hazard Identification and GHS Classification

Benzenamine, 4-(octyloxy)- is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

(Data sourced from PubChem and other chemical supplier safety information)[1]

Signal Word: Warning[1]

GHS Pictograms:

Toxicological Information and Experimental Protocols

General Protocol for In Vitro Skin Irritation Testing (OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation using reconstituted human epidermis (RhE) models.

-

Test System: A three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

A small amount of the test substance is applied topically to the skin tissue surface.

-

The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).

-

The tissue is then rinsed and incubated for a post-exposure period (typically 42 hours).

-

-

Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

General Protocol for In Vitro Eye Irritation Testing (OECD TG 492)

This method utilizes reconstructed human cornea-like epithelium (RhCE) models to assess the potential for eye irritation.

-

Test System: A non-keratinized, stratified, squamous epithelium model that resembles the human corneal epithelium.

-

Procedure:

-

The test substance is applied to the epithelial surface of the cornea model.

-

After a defined exposure time, the tissue is rinsed.

-

-

Endpoint Measurement: Similar to the skin irritation test, cell viability is measured using a dye like MTT.

-

Classification: A substance is classified as causing serious eye damage or irritation based on the reduction in tissue viability below a defined threshold.

Assessment of Respiratory Irritation

The potential for respiratory irritation is often initially assessed through structure-activity relationships (SAR) and in silico modeling. In vivo studies, if necessary, typically follow guidelines such as the OECD TG 403 (Acute Inhalation Toxicity).

-

Procedure (In vivo):

-

Animals (usually rats) are exposed to the substance via inhalation for a defined period (e.g., 4 hours).

-

Clinical signs of respiratory tract irritation are observed during and after exposure.

-

Histopathological examination of the respiratory tract may be performed.

-

-

Endpoints: Observations include changes in breathing patterns, nasal discharge, and microscopic changes in the respiratory tract tissues.

Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for the safety assessment of a chemical substance, from initial characterization to risk management.

Handling and Storage Recommendations

Given the identified hazards, the following precautions are recommended when handling Benzenamine, 4-(octyloxy)-:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Storage: Store in a tightly closed container in a dry and cool place. Keep away from oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

Benzenamine, 4-(octyloxy)- is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific, in-depth toxicological studies for this compound are not widely published, the available safety data provides a clear basis for implementing appropriate safety measures in a laboratory or research setting. Adherence to standard laboratory safety protocols, including the use of proper personal protective equipment and engineering controls, is essential to minimize the risk of exposure. Further research into the specific toxicological profile and potential biological mechanisms of action of this compound would be beneficial for a more complete understanding of its safety.

References

Physical and chemical characteristics of 4-octyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of 4-octyloxyaniline. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Core Physical and Chemical Characteristics

4-Octyloxyaniline, a member of the alkoxyaniline family, is a solid organic compound at room temperature. Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 39905-45-8 | [1] |

| Molecular Formula | C₁₄H₂₃NO | [1] |

| Molecular Weight | 221.34 g/mol | [1] |

| Melting Point | 35-39 °C | [1][2] |

| Boiling Point | 336 °C (at 760 mmHg) | [1][2] |

| Density | 0.9568 g/cm³ (estimate) | [2] |

| Refractive Index | 1.5280 (estimate) | [2] |

| Flash Point | 230 °F (110 °C) | [2] |

| Appearance | White to brown crystalline solid | [1] |

| pKa | 5.24 ± 0.10 (Predicted) | [2] |

Synthesis and Purification

The synthesis of 4-octyloxyaniline typically proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This is followed by the reduction of a nitro group to the desired aniline.

Experimental Protocol: Synthesis of 4-Octyloxyaniline

This protocol is a representative method for the synthesis of 4-alkoxyanilines and can be adapted for 4-octyloxyaniline.

Step 1: Williamson Ether Synthesis of 1-Nitro-4-octyloxybenzene

-

Materials: 4-nitrophenol, 1-bromooctane, potassium carbonate (K₂CO₃), and a suitable solvent such as acetone or dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in the chosen solvent.

-

Add an excess of potassium carbonate to the solution. This will act as a base to deprotonate the phenol.

-

Add 1-bromooctane to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1-nitro-4-octyloxybenzene.

-

Step 2: Reduction of 1-Nitro-4-octyloxybenzene to 4-Octyloxyaniline

-

Materials: 1-nitro-4-octyloxybenzene, a reducing agent (e.g., tin(II) chloride in ethanol, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent.

-

Procedure (using SnCl₂):

-

Dissolve 1-nitro-4-octyloxybenzene in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction and neutralize with a base such as sodium bicarbonate or sodium hydroxide solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-octyloxyaniline.

-

Purification Protocol

The crude 4-octyloxyaniline can be purified by the following methods:

-